4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-bromo-1-(2-hydroxyethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-1-2-9(3-4-10)7(11)5-6/h1-2,5,10H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPBXJHZWYTNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1Br)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889865-56-9 | |
| Record name | 4-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one typically involves the bromination of 1-(2-hydroxyethyl)pyridin-2(1H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-(2-hydroxyethyl)pyridin-2(1H)-one.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: 4-bromo-1-(2-carboxyethyl)pyridin-2(1H)-one.
Reduction: 1-(2-hydroxyethyl)pyridin-2(1H)-one.
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one has been investigated for its role as a potential therapeutic agent due to its structural similarity to known bioactive compounds. It has shown promise in:
- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, including those involved in cancer metabolism, such as isocitrate dehydrogenase (IDH). Studies have demonstrated that modifications to the pyridinone structure can enhance inhibitory potency against mutant forms of IDH, which are implicated in certain malignancies like gliomas and acute myeloid leukemia (AML) .
Biological Studies
Research has highlighted the compound's utility in biological assays aimed at understanding enzyme-substrate interactions. Its ability to form hydrogen bonds and π-π interactions allows it to effectively bind to active sites of target enzymes, thereby modulating their activity .
Organic Synthesis
As a versatile building block, this compound is used in the synthesis of more complex organic molecules. It serves as an intermediate in the development of novel pharmaceuticals and agrochemicals. Its bromine atom can undergo substitution reactions to introduce various functional groups, facilitating the creation of diverse chemical entities .
Case Study 1: Enzyme Inhibition
A study focused on the optimization of pyridinone derivatives for inhibiting mutant IDH enzymes demonstrated that this compound could be modified to enhance its binding affinity. Structural modifications led to compounds with significantly improved IC50 values against IDH mutants, showcasing its potential as a scaffold for drug development .
Case Study 2: Synthesis of Novel Thymidine Mimetics
In another research initiative, derivatives of this compound were synthesized and evaluated for their effectiveness as thymidine mimetics. These compounds exhibited enhanced potency compared to traditional nucleoside analogs, indicating their potential use in antiviral therapies .
Summary
This compound is a compound with diverse applications across medicinal chemistry and organic synthesis. Its ability to inhibit key enzymes involved in cancer metabolism positions it as a valuable candidate for drug development. Furthermore, its role as a building block facilitates the synthesis of various bioactive compounds, making it an important tool in chemical research.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one with structurally related pyridinone derivatives:
Biological Activity
4-Bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the pyridinone class, characterized by a bromine atom and a hydroxyethyl group attached to the pyridine ring. Its molecular formula is with a molecular weight of approximately 232.07 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridinones exhibit various antimicrobial activities. The biological activity of this compound has been evaluated against several bacterial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for further development in antimicrobial therapies .
Anticancer Potential
This compound has shown promise in cancer research. It acts as an inhibitor of certain enzymes involved in tumor metabolism, specifically targeting mutant isocitrate dehydrogenase (IDH) enzymes which are implicated in various cancers.
A study highlighted its efficacy against IDH1 mutant cells, showing a significant reduction in cell viability at concentrations above 10 µM. The mechanism involves the inhibition of the oncometabolite production, which is crucial for tumor growth and survival .
The biological activity of this compound can be attributed to its ability to interact with specific protein targets:
- Inhibition of IDH Mutants : It selectively inhibits mutant IDH enzymes, reducing levels of R-2-hydroxyglutarate (2-HG), an oncometabolite associated with tumorigenesis.
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that at sub-MIC levels, the compound could inhibit biofilm formation, which is crucial in treating chronic infections .
Case Study 2: Cancer Cell Line Studies
In vitro studies using glioma cell lines demonstrated that treatment with this compound resulted in decreased proliferation rates and induced apoptosis in IDH-mutant cells. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one?
- Methodological Answer : The compound is typically synthesized via alkylation or coupling reactions. For example, intermediates like 4-bromo-1-(2-oxocyclohexyl)pyridin-2(1H)-one can undergo Suzuki-Miyaura coupling with aryl boronic esters under palladium catalysis to introduce substituents . Multi-step routes may involve halogenation of pyridinone precursors followed by hydroxyethyl group introduction via nucleophilic substitution or ester hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry and substituent positions, with deshielded protons near electronegative groups (e.g., Br, OH) .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- Mass spectrometry : HRMS validates molecular weight and fragmentation patterns .
Q. What are the primary research applications of pyridin-2(1H)-one derivatives in medicinal chemistry?
- Methodological Answer : Pyridin-2(1H)-ones are explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 by targeting hydrophobic pockets in reverse transcriptase. Modifications at C-3/C-4 improve potency against mutant strains . They also serve as scaffolds for M1 muscarinic receptor modulators and enzyme inhibitors (e.g., DPP-4, eIF4A3) via structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do structural modifications at C-3/C-4 influence the compound’s biological activity and resistance profiles?
- Methodological Answer :
- C-3 polar groups : Introduction of nitro or hydroxymethyl groups enhances hydrogen bonding with residues like Lys101/Lys103 in HIV-1 RT, improving mutant strain inhibition .
- C-4 aryl/olefinic groups : Bulky substituents (e.g., trifluoromethyl) reduce P-glycoprotein efflux, enhancing bioavailability. Computational docking (e.g., Glide, AutoDock) predicts binding modes and resistance mutations (e.g., K103N, Y181C) .
- Data validation : Compare IC values across wild-type/mutant strains and cross-validate with crystallographic data (e.g., PDB entries) .
Q. What computational strategies optimize pyridin-2(1H)-one derivatives for drug development?
- Methodological Answer :
- Ligand-based : QSAR models using descriptors like logP, polar surface area (PSA), and topological indices predict absorption/toxicity .
- Structure-based : Molecular dynamics (MD) simulations assess binding stability, while free-energy perturbation (FEP) calculates relative binding affinities for mutant targets .
- Fragment replacement : Bioisosteric substitution (e.g., oxadiazole for ester groups) maintains potency while improving metabolic stability .
Q. How are crystallographic data contradictions resolved during structural refinement?
- Methodological Answer :
- SHELX refinement : Iterative cycles of least-squares minimization adjust atomic coordinates, with R-factor/R-free monitoring to avoid overfitting. Anisotropic displacement parameters (ADPs) model thermal motion .
- Validation tools : Check geometric outliers (e.g., bond lengths/angles) using CCDC Mercury. Electron density maps (e.g., ) confirm ligand occupancy and hydrogen bonding networks .
Q. What strategies mitigate synthetic challenges in halogenated pyridinone chemistry?
- Methodological Answer :
- Regioselectivity : Directed ortho-metallation (DoM) with LDA/TMPLi controls bromination positions .
- Side reactions : Use protecting groups (e.g., THP for hydroxyl) during coupling to prevent undesired substitutions .
- Purification : Reverse-phase HPLC or silica gel chromatography isolates isomers, with LC-MS tracking reaction progress .
Safety & Handling
Q. What safety protocols are recommended for handling brominated pyridinones?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
